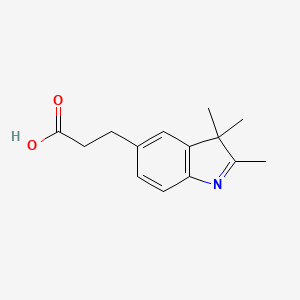

3-(2,3,3-trimethyl-3H-indol-5-yl)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-(2,3,3-trimethyl-3H-indol-5-yl)propanoic acid” is a chemical compound with the CAS Number: 1072069-91-0. It has a molecular weight of 231.29 . The compound is solid in physical form .

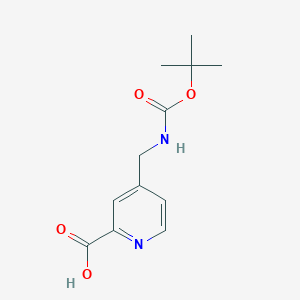

Molecular Structure Analysis

The IUPAC name of the compound is 3-(2,3,3-trimethyl-3H-indol-5-yl)propanoic acid. The InChI code for the compound is 1S/C14H17NO2/c1-9-14(2,3)11-8-10(5-7-13(16)17)4-6-12(11)15-9/h4,6,8,15H,1,5,7H2,2-3H3,(H,16,17) .Physical And Chemical Properties Analysis

The compound is solid in physical form . Unfortunately, other specific physical and chemical properties like melting point, boiling point, etc., are not available in the retrieved information.Scientific Research Applications

Synthesis and Pharmaceutical Applications

- Regioselective Synthesis : The compound is synthesized via iron(III)-catalyzed hydroarylation, demonstrating high regioselectivity and utility for producing bis(indol-3-yl) compounds, crucial in biological and pharmaceutical fields (Kutubi & Kitamura, 2011).

- Crystal Structure Analysis : Studies on similar indole compounds, like (S)-2-amino-3-(1H-indol-3-yl)propanoic acid, help understand molecular structures relevant to methylation, detoxication, and antioxidation, essential in pharmaceutical and food industries (Li, Liang & Tai, 2009).

Biochemical and Medicinal Significance

- Design of cPLA2α Inhibitors : Indole-based propanoic acids are used to design small molecule inhibitors, with significant implications in treating inflammation and asthma (Tomoo et al., 2014).

- Antimicrobial Activity of Schiff Bases : Schiff bases derived from indole compounds like 3-(1H-indol-3-yl)propanoic acid have shown remarkable antimicrobial activity, indicating their potential in drug development (Radhakrishnan, Balakrishnan & Selvaraj, 2020).

Chemical Properties and Reactions

- Structural Chemistry of Spiropyrans : Investigations into the structure of related indole compounds provide insights into their photochromic behavior, crucial for applications in material science (Zou et al., 2004).

- Urease Inhibition : Indole-based compounds exhibit significant inhibitory potential against urease enzyme, suggesting their relevance in therapeutic drug design (Nazir et al., 2018).

Safety And Hazards

properties

IUPAC Name |

3-(2,3,3-trimethylindol-5-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2/c1-9-14(2,3)11-8-10(5-7-13(16)17)4-6-12(11)15-9/h4,6,8H,5,7H2,1-3H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIMIOCZMNPBLPO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C1(C)C)C=C(C=C2)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20670542 |

Source

|

| Record name | 3-(2,3,3-Trimethyl-3H-indol-5-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20670542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,3,3-trimethyl-3H-indol-5-yl)propanoic acid | |

CAS RN |

1072069-91-0 |

Source

|

| Record name | 3-(2,3,3-Trimethyl-3H-indol-5-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20670542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(5-tert-butyl-1H-pyrazol-3-yl)methyl]methylamine dihydrochloride](/img/structure/B1371593.png)

![tert-butyl N-[4-(3-dimethoxyphosphoryl-2-oxopropyl)phenyl]carbamate](/img/structure/B1371601.png)

![2-Amino-6-bromothiazolo[5,4-b]pyridine](/img/structure/B1371603.png)

![N-[(4-bromophenyl)(phenyl)methyl]ethane-1,2-diamine](/img/structure/B1371614.png)